Cas no 953148-18-0 (N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide structure
953148-18-0 structure
Product Name:N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
CAS No:953148-18-0
MF:C20H21N3O3
MW:351.399044752121
CID:6320345
PubChem ID:16885668
Update Time:2025-05-21

N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
    • N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
    • VU0628873-1
    • AKOS024488987
    • 953148-18-0
    • N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
    • F5013-1276
    • N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
    • Inchi: 1S/C20H21N3O3/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24)
    • InChI Key: PCCMNNDFHCISDK-UHFFFAOYSA-N
    • SMILES: O=C(CCCN1C(C=CC(C2C=CC(C)=CC=2)=N1)=O)NCC1=CC=CO1

Computed Properties

  • Exact Mass: 351.15829154g/mol
  • Monoisotopic Mass: 351.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.9Ų

N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Pricemore >>

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N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Related Literature

Additional information on N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide

Research Brief on N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS: 953148-18-0)

In recent years, the compound N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS: 953148-18-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone and furan moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Key advancements include the use of microwave-assisted synthesis and green chemistry principles, which have reduced reaction times and minimized environmental impact. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

From a pharmacological perspective, this compound has demonstrated notable activity as an inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are critical targets in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). In vitro studies have revealed that the compound exhibits a high degree of selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, its PDE4 inhibitory activity suggests potential applications in neurodegenerative diseases, where PDE4 modulation has been linked to cognitive enhancement.

Recent in vivo studies have further elucidated the therapeutic potential of N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide. Animal models of inflammation have shown significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 following administration of the compound. Moreover, pharmacokinetic studies indicate favorable bioavailability and a half-life conducive to once-daily dosing, which could enhance patient compliance in clinical settings. These findings position the compound as a strong candidate for further preclinical development.

Despite these promising results, challenges remain in the development of N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide. Issues such as metabolic stability and potential off-target effects require further investigation. Recent research has explored structural modifications to address these limitations, including the introduction of fluorinated analogs to improve metabolic resistance. Computational modeling and molecular docking studies have also been employed to optimize the compound's interaction with its target enzymes, providing a roadmap for future derivative development.

In conclusion, N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS: 953148-18-0) represents a promising scaffold for the development of novel anti-inflammatory and neuroprotective agents. Its dual inhibitory activity against COX-2 and PDE4, coupled with favorable pharmacokinetic properties, underscores its potential as a multi-target therapeutic. Ongoing research efforts are expected to further refine its pharmacological profile and advance its translation into clinical trials. This compound exemplifies the intersection of chemical innovation and biological relevance, offering new avenues for drug discovery in complex disease areas.

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